Go 7874

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

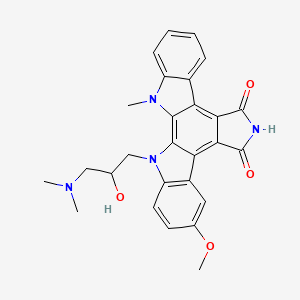

Molecular Formula |

C27H26N4O4 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

3-[3-(dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |

InChI |

InChI=1S/C27H26N4O4/c1-29(2)12-14(32)13-31-19-10-9-15(35-4)11-17(19)21-23-22(26(33)28-27(23)34)20-16-7-5-6-8-18(16)30(3)24(20)25(21)31/h5-11,14,32H,12-13H2,1-4H3,(H,28,33,34) |

InChI Key |

NYBAPNLYWRMTJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Go 6976: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go 6976 is a potent, cell-permeable, and reversible indolocarbazole inhibitor primarily targeting Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the mechanism of action of Go 6976, detailing its primary targets, inhibitory profile, and its effects on various intracellular signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and pathways involved, intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction

Go 6976, also known as Gö 6976, is a synthetic indolocarbazole that has been extensively utilized as a research tool to investigate the physiological and pathological roles of Protein Kinase C (PKC). It exhibits a high degree of selectivity for the conventional, calcium-dependent PKC isoforms, namely PKCα and PKCβ1, over the novel and atypical PKC isoforms.[1][2] Beyond its well-characterized effects on PKC, Go 6976 has also been shown to inhibit other protein kinases, including members of the Janus kinase (JAK) and Tropomyosin receptor kinase (Trk) families, albeit with varying potencies.[2][3][4] This multi-targeted profile makes a thorough understanding of its mechanism of action crucial for the accurate interpretation of experimental results.

Primary Mechanism of Action: ATP-Competitive Inhibition of Protein Kinase C

The principal mechanism of action of Go 6976 is the competitive inhibition of ATP binding to the catalytic domain of its target kinases. By occupying the ATP-binding pocket, Go 6976 prevents the transfer of the γ-phosphate from ATP to the substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.

Selectivity for Calcium-Dependent PKC Isoforms

A key characteristic of Go 6976 is its marked selectivity for the conventional PKC isoforms (cPKCs), which require calcium (Ca²⁺) for their activation. It potently inhibits PKCα and PKCβ1 with IC50 values in the low nanomolar range.[2] In contrast, it displays significantly lower affinity for the novel (nPKCs) and atypical (aPKCs) PKC isoforms, which are calcium-independent.[2] This selectivity is attributed to structural differences in the ATP-binding sites among the various PKC isoforms.

Quantitative Inhibitory Profile

The inhibitory potency of Go 6976 against a range of protein kinases has been determined through various in vitro kinase assays. A summary of the half-maximal inhibitory concentrations (IC50) is presented in Table 1.

| Target Kinase | IC50 (nM) | Reference(s) |

| PKC Family | ||

| PKC (rat brain) | 7.9 | [1] |

| PKCα | 2.3 | [2] |

| PKCβ1 | 6.2 | [2] |

| PKCδ | > 3000 | [2] |

| PKCε | > 3000 | [2] |

| PKCζ | > 3000 | [2] |

| JAK Family | ||

| JAK2 | 130 | [2] |

| JAK3 | 370 | [2] |

| Trk Family | ||

| TrkA | 5 | [2] |

| TrkB | 30 | [2] |

| Other Kinases | ||

| FLT3 | - | [3] |

Table 1: Inhibitory potency (IC50) of Go 6976 against various protein kinases.

Impact on Cellular Signaling Pathways

The inhibitory activity of Go 6976 on its target kinases leads to the modulation of several critical intracellular signaling pathways that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.

PKCα and PKCβ Signaling

By inhibiting PKCα and PKCβ1, Go 6976 interferes with the phosphorylation of their downstream substrates. One notable target is the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. Treatment with Go 6976 has been shown to induce dephosphorylation of Rb at serine residues 795 and 807/811, leading to G1 cell cycle arrest.[5] Additionally, Go 6976 can block the phosphorylation of Smad1/5, downstream effectors of the Bone Morphogenetic Protein (BMP) signaling pathway, which is often modulated by PKC activity.[6]

JAK/STAT Pathway

Go 6976 has been demonstrated to be a direct and potent inhibitor of JAK2.[3] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, Go 6976 has been shown to reduce the constitutive phosphorylation of STAT3 and STAT5 in various cancer cell lines, thereby inhibiting their translocation to the nucleus and subsequent gene transcription, which can lead to reduced cell survival and proliferation.[3]

Trk Signaling Pathway

Go 6976 is a potent inhibitor of the neurotrophin receptors TrkA and TrkB.[2] By inhibiting the intrinsic tyrosine kinase activity of these receptors, Go 6976 blocks their autophosphorylation upon ligand binding (e.g., Nerve Growth Factor for TrkA). This, in turn, prevents the recruitment and activation of downstream signaling cascades, including the Ras-MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Go 6976.

In Vitro Kinase Assay (Radioactive ATP-Based)

This protocol is designed to measure the activity of a specific kinase in the presence of Go 6976 and to determine its IC50 value.

Materials:

-

Purified recombinant kinase (e.g., PKCα, JAK2, TrkA)

-

Specific peptide or protein substrate for the kinase

-

Go 6976 stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

For Ca²⁺-dependent kinases: CaCl₂

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of Go 6976 in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase, its substrate, and the diluted Go 6976 or vehicle (DMSO). For Ca²⁺-dependent kinases, add CaCl₂ to the desired final concentration.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the kinase being assayed.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

-

Wash the phosphocellulose paper/membrane extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Allow the paper/membrane to dry completely.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Go 6976 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of Go 6976 on the phosphorylation status of specific proteins within a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Go 6976 stock solution (in DMSO)

-

Stimulating agent (e.g., growth factor, phorbol ester), if required

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of Go 6976 or vehicle (DMSO) for a specified duration. If investigating stimulated phosphorylation, add the stimulating agent for the appropriate time before lysis.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest, or run a parallel gel and blot for the total protein.

Cell Viability Assay (MTT or CCK-8)

This assay is used to determine the effect of Go 6976 on cell viability and proliferation.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Go 6976 stock solution (in DMSO)

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Go 6976 or vehicle (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of Go 6976 on cell cycle distribution.

Materials:

-

Cell line of interest

-

Go 6976 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Go 6976 or vehicle (DMSO) for the desired duration.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of Go 6976 on the invasive potential of cancer cells.[7]

Materials:

-

Transwell inserts (with a porous membrane, typically 8 µm pores)

-

24-well plates

-

Matrigel or another basement membrane extract

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Go 6976 stock solution (in DMSO)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest cells and resuspend them in serum-free medium containing different concentrations of Go 6976 or vehicle (DMSO).

-

Add the cell suspension to the upper chamber of the coated Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Quantify the results and express them as a percentage of the vehicle-treated control.

Conclusion

Go 6976 is a valuable pharmacological tool for studying cellular signaling pathways. Its primary mechanism of action is the ATP-competitive inhibition of Ca²⁺-dependent PKC isoforms, PKCα and PKCβ1. However, its inhibitory activity extends to other kinases, including JAK2 and Trk receptors. This multi-targeted nature necessitates careful experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate rigorous and well-controlled investigations into the diverse biological effects of Go 6976. A thorough understanding of its molecular interactions is paramount for advancing our knowledge of the intricate signaling networks that govern cellular function and for the potential development of more selective therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PKCalpha/beta I inhibitor Go6976 induces dephosphorylation of constitutively hyperphosphorylated Rb and G1 arrest in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Go 6976

For Researchers, Scientists, and Drug Development Professionals

Abstract

Go 6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in various research areas, including oncology and virology. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of Go 6976. It includes a detailed summary of its inhibitory profile against a range of kinases, comprehensive experimental protocols for its synthesis and biological evaluation, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Go 6976, with the chemical name 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]-carbazole, is a synthetic indolocarbazole that has garnered significant attention as a selective inhibitor of calcium-dependent protein kinase C (PKC) isoforms.[1][2] Structurally related to the natural product staurosporine, Go 6976 exhibits a more refined inhibitory profile, which has made it a valuable tool for elucidating the specific roles of PKC isozymes in cellular signaling pathways.[3] Its potent and selective inhibitory activity has been leveraged in studies investigating cell cycle regulation, apoptosis, and the pathogenesis of various diseases, including cancer and HIV.[4][5] This technical guide aims to provide a detailed repository of information on Go 6976, from its chemical synthesis to its biological applications.

Discovery and Development

Go 6976 was developed as part of a broader effort to identify more selective inhibitors of PKC than the promiscuous inhibitor staurosporine. The indolocarbazole scaffold of staurosporine served as a template for the design of synthetic analogs with improved selectivity for specific PKC isoforms. The discovery of Go 6976 marked a significant advancement in the field, providing a chemical probe to dissect the functions of conventional PKC isozymes (cPKCs), namely PKCα and PKCβ, from the novel (nPKCs) and atypical (aPKCs) isoforms.[6]

Chemical Synthesis

A plausible synthetic route would start with the staurosporine aglycone (K-252c). The indole nitrogen can be selectively methylated, followed by the cyanoethylation of the lactam nitrogen. The cyanoethylation reaction typically involves the addition of acrylonitrile to a nucleophilic nitrogen atom, often catalyzed by a base.[7]

Below is a conceptual workflow for the synthesis of Go 6976.

Caption: Conceptual workflow for the synthesis of Go 6976.

Mechanism of Action and Biological Activity

Go 6976 is a potent inhibitor of conventional PKC isoforms, exhibiting high affinity for the ATP-binding site of these enzymes.[8] Its selectivity is a key feature, allowing for the discrimination between Ca2+-dependent (conventional) and Ca2+-independent (novel and atypical) PKC isoforms.[9] In addition to its effects on PKC, Go 6976 has been shown to inhibit other kinases, including members of the Janus kinase (JAK) and tropomyosin receptor kinase (Trk) families.[8]

Data Presentation: Inhibitory Activity of Go 6976

The following table summarizes the quantitative data on the inhibitory activity of Go 6976 against various protein kinases.

| Kinase Target | IC50 (nM) | Notes |

| Protein Kinase C (PKC) | ||

| PKC (rat brain) | 7.9[8][10] | Broad activity against PKC from a complex source. |

| PKCα | 2.3[8][10] | High potency against this conventional PKC isoform. |

| PKCβ1 | 6.2[8][10] | High potency against this conventional PKC isoform. |

| PKCδ, ε, ζ | > 3000[9][10] | Demonstrates high selectivity over novel and atypical PKC isoforms. |

| Janus Kinase (JAK) | ||

| JAK2 | 130[9][10] | Potent inhibition of this non-receptor tyrosine kinase. |

| JAK3 | 370[9][10] | Moderate inhibition. |

| Tropomyosin Receptor Kinase (Trk) | ||

| TrkA | 5[9][10] | Potent inhibition of this neurotrophin receptor. |

| TrkB | 30[9][10] | Potent inhibition of this neurotrophin receptor. |

Signaling Pathways

Go 6976 primarily targets the PKC signaling pathway, which is a central regulator of numerous cellular processes. By inhibiting conventional PKC isoforms, Go 6976 can modulate downstream events such as gene expression, cell proliferation, and apoptosis.

Caption: Go 6976 inhibits the conventional PKC signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of Go 6976.

Proposed Synthesis of Go 6976

As a specific protocol is not available, the following is a generalized procedure based on known reactions for related compounds.

Step 1: N-methylation of Staurosporine Aglycone (K-252c)

-

Dissolve staurosporine aglycone in a suitable aprotic solvent (e.g., DMF).

-

Add a base (e.g., NaH) and stir the mixture at room temperature.

-

Add methyl iodide (CH3I) dropwise and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-methylated intermediate by column chromatography.

Step 2: Cyanoethylation of the N-methylated Intermediate

-

Dissolve the N-methylated intermediate in a suitable solvent (e.g., dioxane).

-

Add a catalytic amount of a strong base (e.g., Triton B).

-

Add acrylonitrile and heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the final product, Go 6976, by column chromatography.

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from a radiometric filter-binding assay.[8]

-

Prepare a reaction mixture (200 µL) containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl2, 1 mM DTT, 1 µg of phosphatidylserine, 0.2 µg of diolein, 40 µg of histone H1, and 5-10 units of PKC.[8]

-

Add varying concentrations of Go 6976 (dissolved in DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding 10 µM [γ-32P]ATP (1 µCi/ml).[8]

-

Incubate the reaction for 5 minutes at 30°C.[8]

-

Stop the reaction by adding 2 ml of 8.5% H3PO4.[8]

-

Filter the mixture through 0.45-µm nitrocellulose filters.[8]

-

Wash the filters and quantify the incorporated radioactivity by scintillation counting.[8]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

JAK2 Kinase Assay

This protocol describes a radiometric filter-binding assay for JAK2.[11]

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05 mg/ml BSA, 5 mM MgCl2, and 1 mM MnCl2.[11]

-

In a 96-well plate, add the reaction buffer, a peptide substrate, and varying concentrations of Go 6976.

-

Initiate the reaction by adding the JAK2 enzyme and [γ-33P]ATP.[11]

-

Incubate the plate at room temperature for 10 minutes.[11]

-

Stop the reaction by adding a stop solution (0.125 M EDTA, pH 8).[11]

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper to remove unincorporated ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Determine the IC50 value from the dose-response curve.

TrkA/TrkB Kinase Assay

A representative protocol for a Trk kinase assay using a luminescent ADP-Glo™ format.[3]

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[3]

-

To a 384-well plate, add the kinase buffer, TrkA or TrkB enzyme, a suitable substrate, and varying concentrations of Go 6976.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[3]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value based on the inhibition of the luminescent signal.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Go 6976 on cell cycle progression.[9][12][13]

-

Culture cells to the desired confluency and synchronize them if necessary (e.g., by serum starvation).[9]

-

Treat the cells with Go 6976 at various concentrations for the desired time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing, and store at -20°C.[13]

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[12]

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Go 6976 remains a cornerstone tool for researchers investigating PKC-mediated signaling. Its selectivity for conventional PKC isoforms, coupled with its cell permeability, makes it an invaluable pharmacological agent. While its therapeutic applications are still under investigation, its utility in basic research is undisputed. This technical guide provides a centralized resource of critical information on Go 6976, intended to facilitate its effective use in the laboratory and to support further research into its potential as a therapeutic agent.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. promega.com [promega.com]

- 4. PKC beta II Kinase Enzyme System Application Note [promega.in]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. TRKA Kinase Enzyme System Application Note [promega.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Go 6976: A Comprehensive Technical Guide to its Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases, demonstrating significant selectivity for specific members of the kinome. This indolocarbazole derivative has become a valuable tool in cellular signaling research due to its inhibitory action on key kinases involved in cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the primary and secondary kinase targets of Go 6976, presenting quantitative inhibitory data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Target Kinase Profile of Go 6976

The inhibitory activity of Go 6976 has been characterized against a range of protein kinases. The following tables summarize the quantitative data, primarily as half-maximal inhibitory concentrations (IC50), for the most significant targets.

Primary Targets: Protein Kinase C (PKC) Isoforms

Go 6976 exhibits high potency and selectivity for the calcium-dependent isoforms of Protein Kinase C (PKC).[1][2]

| Kinase Target | IC50 (nM) | Species/Source |

| PKCα | 2.3[2][3][4] | Recombinant |

| PKCβ1 | 6.2[2][3][4] | Recombinant |

| PKC (Rat Brain) | 7.9[2][3] | Tissue |

Note: Go 6976 shows significantly lower or no activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ, with IC50 values greater than 3 µM.[2]

Secondary Kinase Targets

Beyond its potent inhibition of PKC, Go 6976 has been identified as a potent inhibitor of several other crucial kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinases (TrkA and TrkB).[2][3]

| Kinase Target | IC50 (nM) |

| JAK2 | 130[2] |

| Flt3 | Potent inhibitor (specific IC50 values may vary by assay)[3] |

| TrkA | 5[2] |

| TrkB | 30[2] |

| JAK3 | 370[2] |

Signaling Pathways Targeted by Go 6976

The inhibitory action of Go 6976 on its target kinases modulates several critical cellular signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are key regulators of numerous cellular processes. Go 6976, by selectively inhibiting the conventional PKC isoforms (α and β), can effectively block downstream signaling events.

JAK-STAT Signaling Pathway

Go 6976's inhibition of JAK2 can disrupt the JAK-STAT signaling cascade, which is crucial for cytokine-mediated cellular responses.

Experimental Protocols

The determination of the inhibitory activity of Go 6976 against its target kinases involves various in vitro assays. Below are detailed methodologies for key experiments.

General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor against a target kinase.

In Vitro PKCα Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and published literature.

1. Reagents and Materials:

-

Recombinant human PKCα enzyme

-

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

PKC Lipid Activator (e.g., phosphatidylserine and diacylglycerol)

-

Go 6976 (serial dilutions)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of Go 6976 in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

Add 1 µL of the diluted Go 6976 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the PKCα enzyme and the PKC substrate in Kinase Assay Buffer with the PKC Lipid Activator.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each Go 6976 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro JAK2 Kinase Inhibition Assay

This protocol provides a general framework for assessing Go 6976's inhibitory effect on JAK2.

1. Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

JAK2 substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Go 6976 (serial dilutions)

-

Detection Reagent (e.g., Kinase-Glo® Max Kinase Assay)

-

96-well or 384-well plates

2. Procedure:

-

Prepare serial dilutions of Go 6976 in Kinase Assay Buffer.

-

In a multiwell plate, add the diluted Go 6976 or vehicle control.

-

Prepare a master mix containing the JAK2 enzyme and substrate in Kinase Assay Buffer.

-

Add the enzyme/substrate mix to the wells.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 45-60 minutes.

-

Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using a detection reagent like Kinase-Glo® Max.

-

Measure the luminescence and calculate the IC50 value as described for the PKCα assay.

In Vitro Flt3 Kinase Inhibition Assay

The following protocol outlines a method to determine the inhibitory potential of Go 6976 against Flt3.

1. Reagents and Materials:

-

Recombinant human Flt3 enzyme

-

Flt3 substrate (e.g., a tyrosine-containing peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]

-

Go 6976 (serial dilutions)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[5]

-

384-well plates[5]

2. Procedure:

-

Follow the general procedure outlined for the PKCα and JAK2 assays.

-

Prepare serial dilutions of Go 6976.

-

Set up the reaction in a 384-well plate containing Flt3 enzyme, a suitable substrate, and the inhibitor.[5]

-

Initiate the reaction with ATP and incubate at room temperature.[5]

-

Stop the reaction and detect the generated ADP using the ADP-Glo™ system.[5]

-

Measure luminescence to determine kinase activity and calculate the IC50 of Go 6976.

In Vitro TrkA Kinase Inhibition Assay

This protocol describes a method for evaluating the inhibition of TrkA by Go 6976.

1. Reagents and Materials:

-

Recombinant human TrkA enzyme

-

TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)[6]

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

-

Go 6976 (serial dilutions)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[7]

-

384-well plates[7]

2. Procedure:

-

The assay is performed in a 384-well format.[7]

-

Add serially diluted Go 6976 to the wells.

-

Add the TrkA enzyme and substrate to the wells.

-

Initiate the reaction by adding ATP and incubate at room temperature.

-

After the incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay.[7]

-

Determine the IC50 value by analyzing the dose-response curve.

Conclusion

Go 6976 is a valuable chemical probe for studying cellular signaling, with a well-defined profile of target kinases. Its high potency against conventional PKC isoforms and significant activity against other key kinases like JAK2, Flt3, and TrkA make it a versatile tool for dissecting complex signaling networks. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of Go 6976 and other potential inhibitors on these important therapeutic targets. As with any inhibitor, it is crucial to consider its full kinase selectivity profile when interpreting experimental results.

References

- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]

- 5. promega.com [promega.com]

- 6. TRKA Kinase Enzyme System Application Note [promega.sg]

- 7. promega.com [promega.com]

Go 6976: A Technical Guide to its Selectivity for PKC Isoforms

For Researchers, Scientists, and Drug Development Professionals

Go 6976 is a potent, cell-permeable, and selective inhibitor of specific Protein Kinase C (PKC) isoforms. This indolocarbazole compound has become a valuable tool in signal transduction research, enabling the dissection of pathways mediated by conventional PKC isoforms. This technical guide provides an in-depth overview of Go 6976's selectivity profile, the experimental protocols used to determine this selectivity, and the key signaling pathways it modulates.

Quantitative Selectivity Profile of Go 6976

Go 6976 exhibits high selectivity for the calcium-dependent conventional PKC (cPKC) isoforms, particularly PKCα and PKCβ1.[1][2][3] It shows significantly lower or no inhibitory activity against the novel (nPKC) and atypical (aPKC) isoforms.[1][4] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | IC50 (nM) | Isoform Class | Notes |

| PKCα | 2.3[1][2] | Conventional (Ca2+-dependent) | Potent inhibition. |

| PKCβ1 | 6.2[1][2] | Conventional (Ca2+-dependent) | Potent inhibition. |

| PKC (Rat Brain) | 7.9[2] | Mixture | General PKC inhibition. |

| PKCμ (PKD1) | 20[5] | Also a potent inhibitor. | |

| PKCδ | > 3000[1] | Novel (Ca2+-independent) | No significant inhibition. |

| PKCε | > 3000[1] | Novel (Ca2+-independent) | No significant inhibition. |

| PKCζ | > 3000[1] | Atypical (Ca2+-independent) | No significant inhibition. |

| TrkA | 5[1] | Tyrosine Kinase | Off-target effect. |

| TrkB | 30[1] | Tyrosine Kinase | Off-target effect. |

| JAK2 | 130[1] | Tyrosine Kinase | Off-target effect. |

| JAK3 | 370[1] | Tyrosine Kinase | Off-target effect. |

| Flt3 | Potent inhibitor[2] | Tyrosine Kinase | Off-target effect. |

Mechanism of Action

Kinetic analysis has revealed that Go 6976 acts as an ATP-competitive inhibitor.[4][5] This means it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. Its selectivity for Ca2+-dependent PKC isoforms is not due to interference with Ca2+ or its binding site.[4]

Experimental Protocols

The determination of Go 6976's IC50 values against various kinases is typically performed using in vitro kinase assays. Below is a generalized protocol for such an assay.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific protein kinase.

1. Reagents and Materials:

-

Purified recombinant kinase (e.g., PKCα, PKCβ1)

-

Specific peptide or protein substrate (e.g., Histone H1)

-

Go 6976 (or other inhibitor) stock solution in DMSO

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Cofactors: Phosphatidylserine and Diacylglycerol (for cPKCs)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

ATP solution

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

Stop solution (e.g., phosphoric acid)

2. Assay Procedure:

-

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified kinase, substrate, and cofactors (if required).

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the Go 6976 stock solution in the assay buffer to create a range of concentrations to be tested.

-

Initiate Kinase Reaction:

-

Add a specific volume of the kinase reaction mixture to each well of a 96-well plate.

-

Add an equal volume of the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the phosphorylation reaction by adding a solution containing a mixture of cold ATP and radiolabeled ATP.

-

-

Incubate: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Stop the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Capture Phosphorylated Substrate:

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper or transfer to a filter plate.

-

Wash the paper/plate multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated radiolabeled ATP.

-

-

Quantify Radioactivity:

-

Place the dried phosphocellulose paper into scintillation vials with scintillation fluid.

-

Quantify the amount of incorporated radiolabel using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

A typical assay mixture for measuring PKC activity might contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM dithiothreitol, 1 µg of phosphatidylserine, 0.2 µg of diolein, 40 µg of histone H₁, 10 µM [γ-³²P]ATP, and 5-10 units of PKC.[2]

Signaling Pathways and Experimental Workflows

Go 6976's selective inhibition of conventional PKC isoforms has been instrumental in elucidating their roles in various signaling pathways.

Caption: Go 6976 selectively inhibits conventional PKC isoforms.

Researchers have demonstrated that Go 6976 can block the activation of JNK (c-Jun N-terminal kinase) and inhibit the TPA-stimulated phosphorylation of CREB (cAMP response element-binding protein) at Ser133, a process mediated by PKCα.[5]

References

- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]

- 4. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]

The Role of Go 6976 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Go 6976 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes pivotal in a multitude of cellular signaling pathways. This indolocarbazole compound has become an invaluable tool for dissecting the complex roles of PKC in cellular processes ranging from proliferation and apoptosis to differentiation and immune response. This technical guide provides a comprehensive overview of the signaling pathways modulated by Go 6976, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action and Target Selectivity

Go 6976 primarily functions as an ATP-competitive inhibitor of PKC. It exhibits high selectivity for the conventional, calcium-dependent PKC isoforms, namely PKCα and PKCβ1.[1][2] Its inhibitory activity against the novel, calcium-independent PKC isoforms (δ, ε, ζ) is significantly lower.[1][3] This selectivity makes Go 6976 a more precise tool for studying the roles of specific PKC isoforms compared to broader-spectrum inhibitors like staurosporine.[4]

Beyond its primary targets, Go 6976 has been shown to inhibit other kinases, particularly at higher concentrations. These off-target effects are important to consider in experimental design and data interpretation.

Quantitative Inhibitory Activity of Go 6976

The inhibitory potency of Go 6976 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values of Go 6976 against various kinases as reported in the literature.

| Target Kinase | IC50 (nM) | Source |

| PKC (rat brain) | 7.9 | [3][5] |

| PKCα | 2.3 | [1][5] |

| PKCβ1 | 6.2 | [1][5] |

| PKCδ | > 3000 | [3] |

| PKCε | > 3000 | [3] |

| PKCζ | > 3000 | [3] |

Table 1: Inhibitory Activity of Go 6976 against Protein Kinase C Isoforms

| Off-Target Kinase | IC50 (nM) | Source |

| PKD (PKCμ) | 20 | |

| TrkA | 5 | [3] |

| TrkB | 30 | [3] |

| JAK2 | 130 | [3] |

| JAK3 | 370 | [3] |

| FLT3 | - (Potent inhibitor) | [5] |

Table 2: Inhibitory Activity of Go 6976 against Other Kinases

Signaling Pathways Modulated by Go 6976

By inhibiting PKC and other kinases, Go 6976 influences several critical signaling pathways that regulate fundamental cellular processes.

Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, activates conventional PKC isoforms like PKCα and PKCβ1. Activated PKC then phosphorylates a wide array of downstream substrate proteins, leading to various cellular responses. Go 6976 directly inhibits the kinase activity of PKCα and PKCβ1, thereby blocking these downstream signaling events.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Go 6976: A Dual Inhibitor of JAK2 and FLT3 Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Go 6976, an indolocarbazole compound, has emerged as a potent small molecule inhibitor with significant activity against Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Initially recognized for its potent inhibition of protein kinase C (PKC) isoforms, subsequent research has unveiled its efficacy in targeting key signaling pathways implicated in hematological malignancies and other proliferative disorders.[1][4] This technical guide provides a comprehensive overview of Go 6976's inhibitory profile against JAK2 and FLT3, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Go 6976 as a therapeutic agent.

Quantitative Inhibitory Data

The inhibitory activity of Go 6976 against a panel of kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of its potency and selectivity.

Table 1: Inhibitory Activity of Go 6976 against JAK2 and FLT3

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FLT3 | 0.7 | In vitro kinase assay | [5][6][7] |

| JAK2 | 67.2 | In vitro kinase assay | [8] |

| JAK2 | 92.7 | In vitro kinase assay | [6][7] |

| JAK2 | 130 | Not Specified |

Table 2: Inhibitory Activity of Go 6976 against Other Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| PKCα | 2.3 | Cell-free assay | [1][2][4] |

| PKCβ1 | 6.2 | Cell-free assay | [1][2][4] |

| PKC (Rat brain) | 7.9 | Cell-free assay | [1][2] |

| TrkA | 5 | Not Specified | |

| TrkB | 30 | Not Specified | |

| Aurora-B | 77.7 | In vitro kinase assay | [6][7] |

| Aurora-A | 118.2 | In vitro kinase assay | [6][7] |

| JAK3 | 370 | Not Specified |

Signaling Pathways and Mechanism of Action

Go 6976 exerts its effects by directly inhibiting the kinase activity of JAK2 and FLT3, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling. Upon ligand binding to cytokine receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Go 6976 inhibits JAK2, leading to a reduction in the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[5][6] This inhibition disrupts the signaling cascade that is often constitutively active in myeloproliferative neoplasms.[9]

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[5] Upon activation, FLT3 initiates several downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. Go 6976 potently inhibits FLT3 kinase activity, leading to the suppression of phosphorylation of FLT3 itself and its downstream effectors, including STAT3/5, Erk1/2, and Akt.[5][6] This action results in the downregulation of anti-apoptotic proteins like survivin and Mcl-1, ultimately inducing apoptosis in FLT3-mutated leukemia cells.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of Go 6976.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Go 6976 against recombinant kinases.

Objective: To quantify the IC50 value of Go 6976 for JAK2 and FLT3.

Materials:

-

Recombinant human JAK2 and FLT3 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (specific for each kinase)

-

ATP (at a concentration close to the Km for each kinase)

-

Go 6976 (dissolved in DMSO)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate peptide.

-

Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Go 6976 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Go 6976 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol describes the use of a colorimetric MTS assay to assess the effect of Go 6976 on the viability of leukemia cell lines.

Objective: To determine the cytotoxic effects of Go 6976 on FLT3-ITD positive (e.g., MV4-11, MOLM-13) and FLT3-wild type cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Go 6976 (dissolved in DMSO)

-

96-well cell culture plates

-

MTS reagent (containing phenazine ethosulfate)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.[1]

-

Add varying concentrations of Go 6976 (or DMSO as a vehicle control) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Go 6976 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the Go 6976 concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins in response to Go 6976 treatment.

Objective: To assess the effect of Go 6976 on the phosphorylation of FLT3, JAK2, STAT3/5, Erk1/2, and Akt in leukemia cells.

Materials:

-

Leukemia cell lines

-

Go 6976

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of FLT3, JAK2, STAT3/5, Erk1/2, and Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the cells with Go 6976 at the desired concentration for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating Go 6976 and the logical relationship of its dual inhibitory action.

Conclusion

Go 6976 is a potent dual inhibitor of JAK2 and FLT3 kinases, demonstrating significant preclinical activity in models of hematological malignancies. Its ability to target two key oncogenic signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide has summarized the quantitative inhibitory data, detailed the affected signaling pathways, and provided comprehensive experimental protocols to aid researchers in the continued exploration of Go 6976. The presented information underscores the potential of Go 6976 and provides a solid foundation for future studies aimed at elucidating its full therapeutic utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]

- 5. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validate User [ashpublications.org]

- 7. Go6976, a Potent FLT3 Kinase Inhibitor, Exerts Antiproliferative Activity Against Acute Myeloid Leukemia Via Inhibition Of Survivin and Mcl-1 In The Presence Of Human Serum | CiNii Research [cir.nii.ac.jp]

- 8. ovid.com [ovid.com]

- 9. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Go 6976 in Cancer Research: A Technical Guide

Go 6976, an indolocarbazole derivative, has emerged as a significant small molecule inhibitor in cancer research. Primarily recognized as a potent and selective inhibitor of protein kinase C (PKC) isoforms, particularly PKCα and PKCβ1, its therapeutic potential extends to the modulation of critical cellular processes such as cell cycle progression and invasion. This technical guide provides a comprehensive review of Go 6976, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its anticancer properties.

Mechanism of Action

Go 6976 exerts its primary anticancer effects through the competitive inhibition of ATP binding to the catalytic domain of conventional PKC isoforms. This selective inhibition disrupts downstream signaling cascades that are often dysregulated in cancer, leading to the suppression of cell proliferation, migration, and invasion. Furthermore, Go 6976 has been shown to abrogate the S and G2 cell cycle checkpoints, particularly in cancer cells with defective p53, thereby enhancing the efficacy of DNA-damaging chemotherapeutic agents. This is achieved through the inhibition of the checkpoint kinases Chk1 and Chk2.

Quantitative Data

The inhibitory activity of Go 6976 has been quantified against various targets and cell lines. The following tables summarize the key efficacy data.

| Target | IC50 (nM) | Source |

| PKCα | 2.3 | [1] |

| PKCβ1 | 6.2 | [1] |

| PKC (Rat Brain) | 7.9 | [1] |

Table 1: Inhibitory Concentration (IC50) of Go 6976 against Protein Kinase C Isoforms. This table illustrates the high potency and selectivity of Go 6976 for conventional PKC isoforms.

| Cell Line | Cancer Type | Parameter | Value (µM) | Source |

| Primary AML | Acute Myeloid Leukemia | IC50 | ~1 | [1] |

| Vero | Monkey Kidney | CC50 | 6 | |

| U-373MG | Glioblastoma | IC50 | ~2 | [2] |

| SVG | Transformed Glial | IC50 | ~2 | [2] |

Table 2: Cytotoxicity of Go 6976 in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of Go 6976 in different cancer and normal cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Go 6976 research.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Go 6976 on cell cycle distribution.

-

Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Go 6976 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Matrigel Invasion Assay

This assay assesses the effect of Go 6976 on the invasive potential of cancer cells.

-

Preparation of Matrigel-coated Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free cell culture medium. Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells onto the Matrigel-coated insert. The lower chamber of the Transwell is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Treatment and Incubation: Add Go 6976 at the desired concentrations to both the upper and lower chambers. Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

Quantification of Invasion: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde. Stain the fixed cells with a staining solution like crystal violet.

-

Analysis: The number of invaded cells is quantified by counting the stained cells in several random microscopic fields. The results are typically expressed as the percentage of invasion relative to a control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to Go 6976 research.

References

Go 6976: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Go 6976 is a potent, cell-permeable indolocarbazole inhibitor of Protein Kinase C (PKC). Its selectivity for specific PKC isoforms has made it a valuable tool in neuroscience research for dissecting signaling pathways involved in synaptic plasticity, neuronal survival, and neuroinflammation. This technical guide provides an in-depth overview of the applications of Go 6976, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action and Target Profile

Go 6976 primarily functions as an ATP-competitive inhibitor of conventional, calcium-dependent PKC isoforms, demonstrating high potency for PKCα and PKCβ1.[1][2] It exhibits significantly lower affinity for novel and atypical PKC isoforms.[2][3] Beyond its effects on PKC, Go 6976 has been shown to inhibit other kinases, including Tropomyosin receptor kinase A (TrkA), Tropomyosin receptor kinase B (TrkB), and Janus kinase 2 (JAK2), which should be considered when interpreting experimental results.[3][4]

Quantitative Data: Inhibitory Profile of Go 6976

The following table summarizes the inhibitory concentrations (IC50) of Go 6976 against a panel of protein kinases, providing a reference for its selectivity and potential off-target effects.

| Target Kinase | IC50 (nM) | Reference(s) |

| Protein Kinase C (PKC) | ||

| PKC (total, rat brain) | 7.9 | [1][3] |

| PKCα | 2.3 | [1][3] |

| PKCβ1 | 6.2 | [1][3] |

| PKCδ | > 3000 | [1][3] |

| PKCε | > 3000 | [1][3] |

| PKCζ | > 3000 | [1][3] |

| Other Kinases | ||

| TrkA | 5 | [3] |

| TrkB | 30 | [3] |

| JAK2 | 130 | [3] |

| JAK3 | 370 | [3] |

Applications in Neuroscience Research

Go 6976 has been instrumental in elucidating the role of PKC in various neuronal processes.

Synaptic Plasticity: Long-Term Potentiation (LTP)

PKC is a key enzyme in the signaling cascades that underlie long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6] Go 6976 has been used to demonstrate the requirement of conventional PKC isoforms in the induction and maintenance of LTP in the hippocampus.[6][7] Studies have shown that application of Go 6976 can block the induction of LTP in both the Schaffer collateral-CA1 (SC-CA1) and mossy fiber-CA3 (MF-CA3) pathways of the hippocampus.[7]

Neuronal Survival and Apoptosis

The role of PKC in neuronal survival is complex and isoform-dependent. Go 6976 has been utilized to investigate these pathways. For instance, inhibition of PKC by Go 6976 has been shown to prevent apoptosis in Purkinje cells.[8] Conversely, in other contexts, PKC activation can be neuroprotective, and its inhibition can lead to apoptosis.[9] This highlights the importance of understanding the specific cellular context and PKC isoforms involved.

Neuroinflammation

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. Go 6976 has been shown to suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1] Interestingly, this effect appears to be mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, rather than direct PKC inhibition, showcasing a novel neuroprotective role for Go 6976.[1][10]

Experimental Protocols

The following are representative protocols for the application of Go 6976 in key neuroscience experiments.

Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes the electrophysiological recording of LTP in the CA1 region of acute mouse hippocampal slices and the use of Go 6976 to inhibit its induction.

Materials:

-

Go 6976 (stock solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibratome or tissue chopper

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate an adult mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

-

Isolate the hippocampi and prepare 350-400 µm thick transverse slices using a vibratome or tissue chopper.[11][12]

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[11]

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11][12]

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes.

-

-

Go 6976 Application:

-

Prepare the desired final concentration of Go 6976 (e.g., 1 µM) in aCSF from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

-

Perfuse the slice with the Go 6976-containing aCSF for 20-30 minutes prior to LTP induction.

-

-

LTP Induction and Recording:

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.

-

Compare the degree of potentiation in control slices (vehicle-treated) versus Go 6976-treated slices.

-

Protocol 2: Neuronal Apoptosis Assay in Primary Cortical Neurons

This protocol details a method to assess the effect of Go 6976 on apoptosis in cultured primary neurons using Annexin V and Propidium Iodide (PI) staining followed by fluorescence microscopy or flow cytometry.

Materials:

-

Go 6976 (stock solution in DMSO)

-

Primary cortical neuron culture

-

Apoptosis-inducing agent (e.g., staurosporine as a positive control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate primary cortical neurons on poly-L-lysine coated coverslips or in multi-well plates.

-

Culture neurons for a desired period to allow for maturation.

-

Treat the neurons with Go 6976 at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours). Include vehicle control and positive control (e.g., staurosporine) groups.[13][14]

-

-

Annexin V and PI Staining:

-

After treatment, wash the cells gently with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[13]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Mount the coverslips on slides and visualize the cells under a fluorescence microscope. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).[13]

-

Protocol 3: Microglial Activation and TNF-α Release Assay

This protocol describes how to assess the inhibitory effect of Go 6976 on lipopolysaccharide (LPS)-induced microglial activation by measuring TNF-α release using an ELISA.

Materials:

-

Go 6976 (stock solution in DMSO)

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Plate microglia in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Go 6976 (e.g., 0.1 - 10 µM) for 1-2 hours. Include a vehicle control.[1]

-

-

Microglial Activation:

-

Sample Collection and TNF-α ELISA:

-

After the incubation period, collect the cell culture supernatant.

-

Perform a TNF-α ELISA on the supernatants according to the manufacturer's instructions to quantify the amount of secreted TNF-α.[15]

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample.

-

Compare the levels of TNF-α release in LPS-stimulated cells with and without Go 6976 pre-treatment to determine the inhibitory effect.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving Go 6976.

Signaling Pathway 1: PKC in Long-Term Potentiation (LTP)

Caption: PKC signaling cascade in hippocampal LTP and its inhibition by Go 6976.

Signaling Pathway 2: Go 6976 Inhibition of BDNF-TrkB Signaling

Caption: Go 6976 off-target inhibition of the BDNF-TrkB signaling pathway.

Signaling Pathway 3: Go 6976 and Microglial p38 MAPK Pathway

Caption: Inhibition of the p38 MAPK pathway in microglia by Go 6976.

Experimental Workflow: General Workflow for In Vitro Go 6976 Studies

Caption: A generalized workflow for conducting in vitro experiments with Go 6976.

References

- 1. Gö6976 inhibits LPS-induced microglial TNFalpha release by suppressing p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The p75 Neurotrophin Receptor Facilitates TrkB Signaling and Function in Rat Hippocampal Neurons [frontiersin.org]

- 3. Protein kinase C involvement in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Signaling through Protein Kinase C Oxidation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Apoptosis Signal-Regulating Kinase in Regulation of the c-Jun N-Terminal Kinase Pathway and Apoptosis in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Activation of protein kinase C delays apoptosis of nerve growth factor-deprived rat sympathetic neurons through a Ca(2+)-influx dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gö6976 protects mesencephalic neurons from lipopolysaccharide-elicited death by inhibiting p38 MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Identification of prothymosin-α1, the necrosis–apoptosis switch molecule in cortical neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation and Use of Go 6976 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[2][3][4][5][6] Go 6976 shows significantly less activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ.[5][6] In addition to its effects on PKC, Go 6976 has been reported to inhibit other kinases including JAK2, Flt3, TrkA, and TrkB.[3][4][5] These properties make Go 6976 a valuable tool for studying signaling pathways regulated by these kinases and for potential therapeutic development.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for Go 6976.

| Property | Value | References |

| Molecular Weight | 377.42 g/mol (or 378.4 g/mol ) | [3][4][6] |

| Molecular Formula | C₂₄H₁₈N₄O | [4][6] |

| CAS Number | 136194-77-9 | [4][6] |

| Purity | >99% | [4][6] |

| Appearance | Solid, off-white powder | [1] |

| Solubility | Soluble in DMSO (e.g., >10 mM); very poorly soluble in ethanol and water. | [1][4][7][8] |

| IC₅₀ Values | PKCα: 2.3 nMPKCβ1: 6.2 nMPKC (rat brain): 7.9 nMPKD1 (PKCμ): 20 nMTrkA: 5 nMTrkB: 30 nMJAK2: 130 nM | [2][3][4][5] |

Mechanism of Action: Signaling Pathway Inhibition

Go 6976 primarily targets the conventional PKC (cPKC) signaling pathway. Upon activation by diacylglycerol (DAG) and intracellular calcium (Ca²⁺), cPKCs phosphorylate a wide range of substrate proteins, leading to various cellular responses. Go 6976 competitively binds to the ATP-binding site of these kinases, preventing phosphorylation and downstream signaling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Go 6976 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Go 6976 in DMSO.

Materials:

-

Go 6976 powder (e.g., 1 mg)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath or 37°C water bath

Procedure:

-

Pre-warm DMSO: If the Go 6976 powder is difficult to dissolve, warm the required volume of DMSO to 37°C.[7]

-

Calculate Required Volume: Use the molecular weight of Go 6976 (377.42 g/mol ) to calculate the volume of DMSO needed.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

For 1 mg of Go 6976 to make a 10 mM (0.01 M) stock:

-

Volume (L) = 0.001 g / (377.42 g/mol * 0.01 mol/L) = 0.000265 L

-

Volume (µL) = 265 µL

-

-

-

Reconstitution:

-

Carefully add 265 µL of DMSO to the vial containing 1 mg of Go 6976 powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, brief sonication or incubation in a 37°C water bath can be helpful.[7]

-

-

Aliquoting and Storage:

-